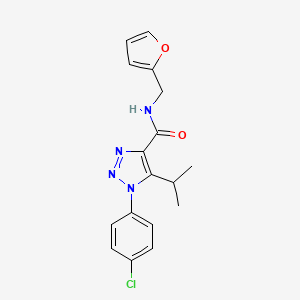

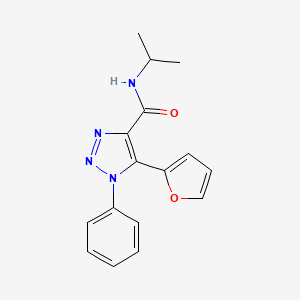

1-(4-chlorophenyl)-N-(2-furylmethyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxamide

Overview

Description

Synthesis Analysis

The synthesis of related triazole compounds often involves multistep reactions, starting from basic aromatic compounds or esters, utilizing cyclization techniques and specific conditions to achieve the desired triazole core. For instance, triazole derivatives have been synthesized through a process involving the reaction of an ester with ethylene diamine under specific conditions to achieve high yields (Kan, 2015). Similar approaches could be adapted for the synthesis of "1-(4-chlorophenyl)-N-(2-furylmethyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxamide" by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of triazole derivatives, including their tautomeric forms and crystalline structure, can be characterized using various spectroscopic and X-ray crystallography techniques. Studies on similar compounds have revealed the importance of hydrogen bonding, pi-stacking, and other non-covalent interactions in determining the molecular conformation and stability of triazole derivatives (Yeo, Azizan, Tiekink, 2019).

Chemical Reactions and Properties

Triazole compounds are known for their versatility in chemical reactions, serving as scaffolds for further functionalization. They can undergo various chemical transformations, including cycloaddition reactions, substitution reactions, and interactions with nucleophiles and electrophiles, which can be tailored to modify their chemical properties for specific applications (Bekircan, Özen, Gümrükçüoğlu, Bektaş, 2008).

Scientific Research Applications

Corrosion Inhibition

Research has shown that triazole derivatives, including compounds structurally related to "1-(4-chlorophenyl)-N-(2-furylmethyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxamide," are effective corrosion inhibitors for mild steel in acidic media. These studies demonstrate the compounds' ability to form protective layers on metal surfaces, significantly reducing the rate of corrosion. The efficiency of these inhibitors was found to be high, with some derivatives achieving inhibition efficiencies up to 99% in hydrochloric acid solutions. The mechanism of action involves the adsorption of the triazole derivatives on the steel surface, following Langmuir's adsorption isotherm (Lagrenée et al., 2002; Bentiss et al., 2007).

Antitumor Activity

Compounds with the triazole core have been explored for their antitumor properties. Studies on imidazotetrazines, which share a similar heterocyclic framework with "this compound," highlight their potential in developing broad-spectrum antitumor agents. These compounds, through their unique chemical reactivity and ability to act as prodrugs, have shown promising activity against various types of leukemia (Stevens et al., 1984).

Organic Synthesis and Chemical Reactivity

The structural versatility of triazole derivatives makes them valuable in organic synthesis, offering a pathway to a wide range of chemical reactions and product formations. Research into the reactivity of azole carbaldehydes, including those with furan and triazole moieties, demonstrates the potential for synthesizing complex organic compounds. These reactions are pivotal in the development of pharmaceuticals, agrochemicals, and materials science (Saikachi et al., 1982).

Molecular Structure Analysis

The molecular and crystal structure analysis of compounds closely related to "this compound" reveals insights into their chemical behavior and interaction mechanisms. X-ray crystallography studies on triazole derivatives provide valuable information on their molecular geometry, tautomeric states, and potential for forming supramolecular architectures through hydrogen bonding and other non-covalent interactions (Yeo et al., 2019).

properties

IUPAC Name |

1-(4-chlorophenyl)-N-(furan-2-ylmethyl)-5-propan-2-yltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN4O2/c1-11(2)16-15(17(23)19-10-14-4-3-9-24-14)20-21-22(16)13-7-5-12(18)6-8-13/h3-9,11H,10H2,1-2H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPPHMEDZIINRIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(N=NN1C2=CC=C(C=C2)Cl)C(=O)NCC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3,4-dimethylphenyl)-4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-6-methylquinoline](/img/structure/B4630975.png)

![2-methyl-N-{2-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}-3-furamide](/img/structure/B4630982.png)

![ethyl 4-{[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]amino}benzoate](/img/structure/B4630996.png)

![N-(2-bromophenyl)-N'-[1-(4-tert-butylphenyl)ethyl]urea](/img/structure/B4631014.png)

![N-(1,5-dimethylhexyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B4631018.png)

![1-(3,4-difluorophenyl)-4-(4-methyl-1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B4631023.png)

![2-methyl-4-[(4-methyl-1-piperazinyl)carbonyl]-5,6-diphenyl-3(2H)-pyridazinone](/img/structure/B4631030.png)

![5-(3-chlorophenyl)-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-3-isoxazolecarboxamide](/img/structure/B4631035.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4631057.png)

![2-{[5-(methylthio)-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl]thio}-N-phenylacetamide](/img/structure/B4631065.png)